molecular formula C7H14ClNO3 B15360169 methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride

methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride

Cat. No.: B15360169
M. Wt: 195.64 g/mol
InChI Key: FITLYAXWQQUIKI-UHFFFAOYSA-N
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Description

Methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical, biological, and pharmaceutical research. The compound consists of a tetrahydropyran ring, an amino group, a carboxylate group, and a hydrochloride salt, which all contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride typically involves the use of protected intermediates and stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may include:

  • Protecting Group Strategy: : Using protecting groups to temporarily mask reactive sites on the molecule during various stages of the synthesis.

  • Stereoselective Amination: : Introducing the amino group in a way that ensures the correct stereochemistry.

  • Esterification: : Forming the carboxylate ester group through reaction with an appropriate alcohol.

  • Salt Formation: : Converting the free base into the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but optimized for larger batch sizes. Key factors include the use of efficient catalysts, scalable reaction conditions, and effective purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : Where the amino group may be oxidized to form an imine or nitrile.

  • Reduction: : Reducing the carboxylate ester to an alcohol or the hydrochloride salt to a free base.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Including alkyl halides and acyl chlorides for substitution reactions.

Major Products Formed:
  • Oxidation: : Could yield imines or nitriles.

  • Reduction: : Results in alcohols or amines.

  • Substitution: : Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it useful in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: Biologically, methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride can be used to study enzyme interactions and metabolic pathways. Its structure is reminiscent of certain natural products, making it a useful mimic in biological studies.

Medicine: In medicine, this compound has potential as a lead compound for the development of new pharmaceuticals. Its unique structure may interact with specific biological targets, leading to the discovery of new drugs or therapeutic agents.

Industry: Industrially, the compound can be used in the synthesis of various fine chemicals and intermediates. Its reactivity and versatility make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylate ester play key roles in binding and reactivity, potentially affecting various biochemical pathways. Studies may focus on the binding affinity and kinetics of the compound with its targets to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl (2S,3S)-3-hydroxytetrahydropyran-2-carboxylate: : Similar structure but with a hydroxyl group instead of an amino group.

  • Ethyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride: : Ethyl ester instead of methyl ester.

  • Methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;acetate: : Acetate salt instead of hydrochloride salt.

Uniqueness: The uniqueness of methyl (2S,3S)-3-aminotetrahydropyran-2-carboxylate;hydrochloride lies in its specific combination of functional groups and stereochemistry. This gives it distinct reactivity and properties that can be exploited in various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 3-aminooxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(8)3-2-4-11-6;/h5-6H,2-4,8H2,1H3;1H

InChI Key

FITLYAXWQQUIKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCCO1)N.Cl

Origin of Product

United States

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